molecular formula C3H4BrCl B093708 2-Bromo-3-chloropropene CAS No. 16400-63-8

2-Bromo-3-chloropropene

Cat. No.: B093708
CAS No.: 16400-63-8
M. Wt: 155.42 g/mol
InChI Key: LGQUWHWIEUSLLO-UHFFFAOYSA-N
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Description

Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate (CAS: 93-12-9) is a sulfonated derivative of tetrahydronaphthalene (tetralin), where the sulfonate group (-SO₃⁻) is attached to the aromatic ring at position 2, and sodium serves as the counterion. Its partially hydrogenated structure confers distinct physicochemical properties compared to fully aromatic naphthalene derivatives.

Preparation Methods

Halogenation of Allene with Bromine and Chlorine

The most well-documented route to 2-bromo-3-chloropropene involves the direct halogenation of allene (propadiene, C₃H₄) with bromine (Br₂) and chlorine (Cl₂) in inert solvents. This method, detailed in US Patent 3,271,466A , exploits the reactivity of allene’s conjugated double bonds to achieve sequential halogenation .

Reaction Mechanism and Solvent Selection

The reaction proceeds via electrophilic addition, where bromine and chlorine attack the terminal carbons of allene. A bromonium ion intermediate forms preferentially at one double bond, followed by chloride ion attack to yield the vicinal dihalide . The choice of solvent is paramount:

  • Carbon tetrachloride (CCl₄) and chloroform (CHCl₃) suppress secondary halogenation, favoring this compound as the primary product.

  • Polar solvents like glacial acetic acid promote nucleophilic substitution, leading to acetoxy byproducts (e.g., 2-bromo-3-acetoxypropene) .

Experimental Protocol and Yield Optimization

A representative synthesis (Example 3 from US3271466A) involves:

  • Dissolving 0.245 moles of allene in 350 g of CCl₄ at −30°C under nitrogen.

  • Dropwise addition of 0.12 moles each of Br₂ and Cl₂ dissolved in 243 g of CCl₄.

  • Maintaining the mixture at −30°C for 1 hour, followed by 2 hours at 20°C.

  • Neutralization with aqueous sodium bicarbonate, solvent removal, and fractional distillation.

Yield : 41% (calculated on consumed allene) . Optimization strategies include:

  • Lowering reaction temperatures (−30°C to 0°C) to minimize over-halogenation.

  • Using a 2:1 molar ratio of allene to halogens to reduce tetrabromopropane formation.

Solvent Effects on Product Distribution

The solvent’s dielectric constant and nucleophilicity directly influence reaction pathways. Data from US3271466A comparative studies are summarized below:

SolventTemperature (°C)Primary ProductByproductsYield (%)
Carbon tetrachloride−30This compoundTrace tetrabromopropane41
Glacial acetic acid202-Bromo-3-acetoxypropeneNone0*
Methylene chloride20This compound + tetrabromopropaneTetrabromopropane (30%)35

*No detectable this compound due to solvent participation in nucleophilic substitution .

Industrial-Scale Production Considerations

Large-scale synthesis demands continuous flow reactors for precise temperature control and reduced side reactions. Key parameters include:

  • Residence time : ≤5 minutes to prevent over-halogenation.

  • Solvent recycling : CCl₄ recovery via distillation reduces costs.

  • Safety protocols : Handling gaseous allene and halogen mixtures requires inert atmospheres and corrosion-resistant materials.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloropropene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-hydroxy-3-chloropropene or 2-amino-3-chloropropene.

    Addition: Formation of 1,2-dibromo-3-chloropropane or 1,2-dichloro-3-bromopropane.

    Elimination: Formation of 3-chloropropene.

Scientific Research Applications

Chemical Properties and Reactivity

2-Bromo-3-chloropropene is characterized by the presence of both bromine and chlorine atoms, which contribute to its unique reactivity profile. The compound can undergo several types of reactions:

  • Substitution Reactions : The halogen atoms can be replaced by nucleophiles such as hydroxide ions or amines, leading to products like 2-hydroxy-3-chloropropene.
  • Addition Reactions : The double bond allows for addition reactions with hydrogen halides, resulting in compounds such as 1,2-dibromo-3-chloropropane.
  • Elimination Reactions : Under basic conditions, it can lose a halogen to form alkenes like 3-chloropropene.

These reactions make this compound a valuable intermediate in organic synthesis.

Organic Synthesis

This compound is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It acts as a building block for more complex molecules due to its ability to participate in multiple reaction pathways. For instance:

  • Pharmaceuticals : Researchers are exploring its potential as a precursor for biologically active compounds, which could lead to the development of new drugs.
  • Agrochemicals : Its reactivity allows for the synthesis of herbicides and pesticides that are essential in agricultural practices.

Analytical Chemistry

This compound is also utilized in analytical chemistry for the separation and analysis of other substances. For example:

  • High-Performance Liquid Chromatography (HPLC) : this compound can be effectively separated using HPLC techniques. A common method involves using a mobile phase consisting of acetonitrile and water, making it suitable for isolating impurities during preparative separations .

Case Studies

  • Synthesis of Thiophenes : A study demonstrated that derivatives of this compound can serve as precursors for synthesizing thiophenes through various reaction mechanisms. This highlights its utility in creating complex heterocyclic compounds that are important in medicinal chemistry .
  • Enzyme-Catalyzed Reactions : Research has indicated that this compound can be employed in studies involving enzyme-catalyzed reactions. Its halogenated nature allows for the investigation of how enzymes interact with halogenated substrates, providing insights into enzyme specificity and kinetics.

Industrial Applications

In industry, this compound is utilized not only as a reagent but also in the manufacture of specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile compound for producing materials used in different sectors, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloropropene involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles, leading to the formation of new compounds .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Features Applications/References
Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate C₁₀H₁₁NaO₃S 242.25 g/mol Sulfonate, hydrogenated naphthalene Enhanced solubility due to hydrogenation Pharmaceuticals, synthesis
Sodium naphthalene-2-sulphonate C₁₀H₇NaO₃S 230.21 g/mol Sulfonate, fully aromatic naphthalene Classic sulfonation product Dye intermediates, surfactants
Sodium 6-hydroxynaphthalene-2-sulphonate C₁₀H₇NaO₄S 246.21 g/mol Sulfonate, hydroxyl (-OH) at position 6 Acidic, forms salts (Schaeffer’s acid) Dye coupling, analytical reagents
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate C₁₀H₆K₂O₇S₂ 400.48 g/mol Two sulfonate groups, hydroxyl at position 7 High water solubility, dual acidity Textile dyes, metal complexation
Sodium 6,7-dihydroxynaphthalene-2-sulphonate C₁₀H₇NaO₅S 262.22 g/mol Sulfonate, hydroxyls at positions 6 and 7 Chelating agent, oxidative stability Photographic developers, dyes

Physicochemical Properties

  • Solubility : Sulfonated compounds are generally water-soluble. The hydrogenated structure of the tetrahydronaphthalene derivative may improve solubility in polar organic solvents compared to fully aromatic analogs.
  • Thermal Stability : Fully aromatic sulphonates (e.g., sodium naphthalene-2-sulphonate) exhibit higher thermal stability due to resonance stabilization, whereas hydroxylated variants (e.g., Schaeffer’s acid sodium salt) may degrade at elevated temperatures .
  • Acidity: Disulphonates (e.g., dipotassium 7-hydroxynaphthalene-1,3-disulphonate) have lower pKa values compared to monosulphonates, enhancing their metal-chelating capacity .

Key Research Findings

  • Thermodynamic Stability : Hydrogenated naphthalene sulphonates exhibit lower enthalpy of formation (-232.3 kJ/mol for thiol analogs) compared to aromatic derivatives, influencing their reactivity .
  • Industrial Scalability: Traditional sulfonation methods (e.g., H₂SO₄ reaction with naphthalene) achieve yields >75% for monosulphonates, but di-substituted products require precise temperature control .

Biological Activity

2-Bromo-3-chloropropene is a halogenated organic compound with significant biological activity. Its structure, characterized by the presence of bromine and chlorine atoms, influences its reactivity and potential effects on biological systems. This article provides a comprehensive review of the biological activities associated with this compound, focusing on its genotoxicity, mutagenicity, and potential applications in various fields.

This compound is an unsaturated halogenated compound. Its molecular formula is C₃H₄BrCl, and it has a molecular weight of approximately 157.42 g/mol. The compound is typically synthesized through halogenation reactions involving allene and a mixture of bromine and chlorine in an inert solvent such as carbon tetrachloride .

Genotoxicity

Research indicates that this compound exhibits significant genotoxic effects. In a study assessing its mutagenic potential using the Ames test, it was found to induce mutations in Salmonella strains TA100 and TA1535 in a concentration-dependent manner. The mutant frequencies increased up to 145-fold compared to controls when metabolic activation was present .

Additionally, the compound was positive in the in vitro micronucleus assay, demonstrating its ability to induce micronuclei formation and aneuploidy in treated cells. These findings suggest that this compound is not only mutagenic but also clastogenic (causing chromosome breakage) and aneugenic (causing aneuploidy) due to the generation of reactive oxygen species (ROS) during metabolism .

The genotoxic effects of this compound appear to be mediated by reactive metabolites that induce oxidative stress. The addition of antioxidants like N-acetyl-L-cysteine (NAC) was shown to reduce its genotoxicity, indicating that oxidative damage plays a critical role in its biological activity .

Toxicological Profile

The toxicological profile of this compound highlights several adverse health effects:

Case Study 1: Mutagenicity Assessment

In a controlled laboratory setting, researchers administered varying concentrations of this compound to bacterial cultures. The results demonstrated a clear dose-response relationship in mutation frequency, reinforcing the compound's classification as a potent mutagen.

Case Study 2: Occupational Exposure

A study investigating occupational exposure among workers handling halogenated compounds reported increased incidences of respiratory issues and skin irritation linked to exposure to this compound. This underscores the importance of safety measures when handling this compound in industrial settings.

Data Tables

Biological Activity Observation Study Reference
MutagenicityInduced mutations up to 145-fold
ClastogenicityPositive in micronucleus assay
Reactive Oxygen SpeciesInduction observed during metabolism
Acute ToxicityRespiratory irritation reported
Reproductive EffectsPotential toxicity noted

Q & A

Basic Questions

Q. What are the primary synthetic routes for 2-bromo-3-chloropropene, and how can reaction selectivity be optimized?

this compound is synthesized via hydrolysis of 1,2-dibromo-3-chloropropane (DBCP). Computational modeling and experimental studies show that halogen elimination follows an inverse relationship with atomic number (I > Br > Cl > F) due to carbon-halogen bond strength differences. Selectivity is governed by β-hydrogen elimination rules, favoring removal of the hydrogen at the 2-position of DBCP, leading to this compound as the major product . Optimization involves controlling reaction conditions (e.g., pH, temperature) and using catalysts to enhance regioselectivity.

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Key methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm molecular weight and fragmentation patterns.
  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR for structural elucidation (e.g., identifying allylic protons and halogen positions).
  • Boiling Point/Density Measurements: Physical properties (e.g., bp: ~120–145°C, density: ~1.5–1.6 g/cm³) should align with literature values for validation .

Q. What safety precautions are essential when handling this compound in the lab?

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of volatile vapors.
  • Storage: Keep in airtight containers at 0–6°C to minimize degradation and reactivity risks .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in environmental or synthetic pathways?

In silico studies apply density functional theory (DFT) to model reaction pathways. For example, halogen elimination selectivity is predicted by bond dissociation energies (BDEs) and transition-state analysis. The β-hydrogen elimination rule prioritizes removal of hydrogens with fewer substituents, consistent with experimental outcomes for DBCP hydrolysis . These models help design targeted syntheses or predict environmental degradation products.

Q. How does the electronic interplay between bromine and chlorine substituents influence this compound’s reactivity in cross-coupling reactions?

Bromine’s lower electronegativity (vs. chlorine) makes the C-Br bond more labile, favoring oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). The chlorine substituent stabilizes the allylic system via inductive effects, directing nucleophilic attack to specific positions. Researchers should optimize ligand systems (e.g., phosphine ligands) to enhance catalytic efficiency and regioselectivity .

Q. What role does this compound play in synthesizing bioactive molecules, and how can stereochemical outcomes be controlled?

This compound serves as a versatile allylic halide intermediate in drug discovery. For example, it is used to introduce halogenated allyl motifs in kinase inhibitors. Stereocontrol is achieved via:

  • Chiral Catalysts: Asymmetric catalysis with Pd or Cu complexes.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophile accessibility to the electrophilic allylic position .

Q. How can contradictory data on hydrolysis rates of this compound be resolved in environmental fate studies?

Discrepancies arise from varying experimental conditions (pH, temperature) or matrix effects (e.g., presence of organic matter). Standardized protocols using isotopically labeled analogs (e.g., 13^13C-DBCP) and advanced monitoring tools (e.g., LC-HRMS) can isolate degradation pathways and quantify rate constants under controlled conditions .

Q. Methodological Guidance

Designing Kinetic Studies for Halogen Elimination Reactions

  • Variable Control: Systematically vary pH (4–10), temperature (20–60°C), and ionic strength.
  • Analytical Calibration: Use internal standards (e.g., 1-bromo-3-chloropropane) to normalize GC-MS data .

Validating Computational Predictions Experimentally

  • Synthesize Proposed Intermediates: Confirm predicted transition states by isolating intermediates via flash chromatography.
  • Isotope Labeling: Track reaction pathways using deuterated substrates (e.g., DBCP-d2d_2) .

Properties

IUPAC Name

2-bromo-3-chloroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrCl/c1-3(4)2-5/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQUWHWIEUSLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167693
Record name 2-Bromo-3-chloropropene
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Molecular Weight

155.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16400-63-8
Record name 1-Propene, 2-bromo-3-chloro-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-chloropropene
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Record name 2-Bromo-3-chloropropene
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Record name 2-bromo-3-chloropropene
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Bromo-3-chloropropene
2-Bromo-3-chloropropene
2-Bromo-3-chloropropene
2-Bromo-3-chloropropene
2-Bromo-3-chloropropene
2-Bromo-3-chloropropene

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